molecular formula C18H26O2 B13953296 4-tert-Butylcyclohexyl phenylacetate CAS No. 57663-68-0

4-tert-Butylcyclohexyl phenylacetate

Cat. No.: B13953296
CAS No.: 57663-68-0
M. Wt: 274.4 g/mol
InChI Key: BIJPZGIOMHKTGP-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl phenylacetate is an organic compound with the molecular formula C18H26O2. It is a carboxylic ester derived from the reaction between 4-tert-butylcyclohexanol and phenylacetic acid. This compound is known for its applications in the fragrance industry due to its pleasant odor profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylcyclohexyl phenylacetate typically involves the esterification of 4-tert-butylcyclohexanol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of azeotropic distillation to remove water formed during the esterification, thereby driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylcyclohexyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 4-tert-butylcyclohexyl phenylacetic acid.

    Reduction: Formation of 4-tert-butylcyclohexyl phenylmethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

4-tert-Butylcyclohexyl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Widely used in the fragrance industry for its pleasant odor, making it a valuable ingredient in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohexyl phenylacetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The ester group in the compound is crucial for its binding affinity to these receptors. Additionally, the compound’s hydrophobic nature allows it to interact effectively with the lipid-rich environment of the olfactory epithelium.

Comparison with Similar Compounds

    4-tert-Butylcyclohexyl acetate: Another ester with a similar structure but different odor profile.

    Phenylacetate esters: A class of compounds with varying alkyl groups attached to the phenylacetate moiety.

Uniqueness: 4-tert-Butylcyclohexyl phenylacetate is unique due to its specific combination of the tert-butyl group and phenylacetate moiety, which imparts a distinct odor profile. This makes it particularly valuable in the fragrance industry compared to other similar compounds.

Properties

CAS No.

57663-68-0

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 2-phenylacetate

InChI

InChI=1S/C18H26O2/c1-18(2,3)15-9-11-16(12-10-15)20-17(19)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3

InChI Key

BIJPZGIOMHKTGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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